A Comprehensive Technical Guide to the Chemical Properties of 7-methyl-5-nitro-1H-indazole
A Comprehensive Technical Guide to the Chemical Properties of 7-methyl-5-nitro-1H-indazole
Abstract
This technical guide provides an in-depth analysis of 7-methyl-5-nitro-1H-indazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a key structural motif and synthetic intermediate, its chemical properties dictate its utility and application in the synthesis of complex bioactive molecules, including potent kinase inhibitors. This document offers a detailed exploration of its physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. The causality behind experimental protocols is explained, providing researchers and drug development professionals with actionable insights for its application.
Introduction to 7-methyl-5-nitro-1H-indazole
Overview and Significance
7-methyl-5-nitro-1H-indazole is a substituted indazole that serves as a critical building block in organic synthesis. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The presence of a methyl group at the 7-position and a nitro group at the 5-position imparts unique electronic and steric properties that are instrumental for its role as a synthetic precursor.[3] Its primary significance lies in its application as an intermediate in the multi-step synthesis of targeted therapeutics, particularly in oncology.[4]
Chemical Structure and Isomerism
The structure of 7-methyl-5-nitro-1H-indazole consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. Like other N-unsubstituted indazoles, it can exist in tautomeric forms, with the proton residing on either nitrogen atom (1H or 2H). The 1H-indazole tautomer is generally considered to be more thermodynamically stable and is the predominant form.[1][5] This tautomerism is a critical consideration in reactions involving the nitrogen atoms, such as N-alkylation, as it can lead to mixtures of N1 and N2 substituted products.[6][7]
Caption: Molecular structure of 7-methyl-5-nitro-1H-indazole.
Physicochemical Properties
The physical and chemical properties of 7-methyl-5-nitro-1H-indazole are summarized below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 75785-12-5 | [8] |
| Molecular Formula | C₈H₇N₃O₂ | [3][8] |
| Molecular Weight | 177.16 g/mol | [3][8] |
| IUPAC Name | 7-methyl-5-nitro-1H-indazole | [9] |
| Appearance | Typically a solid at room temperature | [3] |
| Solubility | Predicted to have moderate solubility in organic solvents like DMF, DMSO, and alcohols. | [3] |
| Predicted XlogP | 1.7 | [9] |
Synthesis and Mechanistic Rationale
The synthesis of substituted indazoles can be achieved through several strategic routes. For 7-methyl-5-nitro-1H-indazole, a common approach involves the cyclization of a suitably substituted aniline derivative.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves a diazotization and intramolecular cyclization of a substituted aniline. The target molecule can be disconnected at the N1-N2 bond, leading back to a diazonium salt derived from an ortho-toluidine derivative. This strategy, often a variation of the Jacobson indazole synthesis, is effective for constructing the bicyclic core.
Caption: Plausible synthetic pathway for 7-methyl-5-nitro-1H-indazole.
Detailed Experimental Protocol: Synthesis via Diazotization-Cyclization
This protocol is based on established methods for indazole synthesis from ortho-substituted anilines.[10]
Objective: To synthesize 7-methyl-5-nitro-1H-indazole from 3-methyl-4-nitroaniline.
Materials:
-
3-methyl-4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Diazotization (Causality: Formation of the Electrophilic Diazonium Ion):
-
Suspend 3-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath. The acidic medium is crucial for forming nitrous acid from sodium nitrite and protonating the aniline to make it soluble.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. This exothermic reaction generates the highly reactive diazonium salt intermediate in situ. Careful temperature control prevents decomposition of the unstable diazonium salt.
-
-
Reductive Cyclization (Causality: Intramolecular Ring Formation):
-
Following the complete addition of sodium nitrite, the reaction mixture is typically stirred in the cold for an additional 30-60 minutes to ensure complete diazotization.
-
The reaction is then gently warmed. The exact conditions for cyclization can vary; sometimes a mild reducing agent like sodium sulfite is added, or the reaction is simply heated to promote intramolecular cyclization onto the adjacent methyl group, followed by tautomerization to the aromatic indazole.
-
-
Work-up and Isolation:
-
Once the reaction is complete (monitored by TLC), the mixture is cooled and neutralized carefully with a saturated sodium bicarbonate solution to a pH of ~7-8. This quenches the acid and precipitates the organic product.
-
Extract the aqueous layer multiple times with ethyl acetate. Ethyl acetate is a suitable solvent for extracting the moderately polar product.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.
-
-
Purification (Self-Validation):
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final product should be validated by NMR and melting point analysis to confirm the successful synthesis of the target compound.
-
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of 7-methyl-5-nitro-1H-indazole. While specific experimental spectra are not widely published, the expected data can be accurately predicted based on the structure and data from analogous compounds.[11][12][13]
| Technique | Predicted Characteristic Signals |
| ¹H NMR | NH Proton: Broad singlet, δ > 12 ppm (in DMSO-d₆). Aromatic Protons: Two singlets or narrow doublets (H4, H6) in the aromatic region (δ 7.5-8.5 ppm). The nitro group at C5 will strongly deshield the adjacent protons. Methyl Protons: A singlet around δ 2.5 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon bearing the nitro group (C5) and the carbons of the pyrazole ring (C3, C7a) will be distinct. Methyl Carbon: A signal in the aliphatic region, typically δ < 20 ppm. |
| IR Spectroscopy | N-H Stretch: A broad absorption around 3200-3500 cm⁻¹. Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.[14] NO₂ Asymmetric Stretch: Strong absorption between 1550-1475 cm⁻¹.[15] NO₂ Symmetric Stretch: Strong absorption between 1360-1290 cm⁻¹.[15] C=C Ring Stretch: Absorptions in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 177. Fragmentation: Characteristic losses of NO₂ (m/z = 131), NO (m/z = 147), and potentially HCN from the pyrazole ring.[16][17] |
Chemical Reactivity and Synthetic Utility
The synthetic utility of 7-methyl-5-nitro-1H-indazole is primarily defined by the reactivity of its two key functional components: the nitro group and the indazole nitrogens.
Reactivity of the Nitro Group: Gateway to Amines
The electron-withdrawing nitro group is a versatile functional handle. Its most critical transformation in drug synthesis is its reduction to an amino group (NH₂). This is a pivotal step because the resulting 7-methyl-1H-indazol-5-amine is a nucleophilic building block that can be readily elaborated into more complex structures, such as amides or ureas, which are common in kinase inhibitors.
-
Rationale for Reduction: Standard catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) are highly efficient methods for this transformation.[10] The choice of reagent depends on the tolerance of other functional groups in the molecule.
Reactivity of the Indazole Core: The N-Alkylation Challenge
The NH proton of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This anion is a potent nucleophile that readily reacts with alkylating agents (e.g., alkyl halides, tosylates) to form N-alkylated indazoles.
-
The Regioselectivity Problem: A significant challenge is controlling the site of alkylation. The indazolide anion has nucleophilic character at both N1 and N2, leading to a mixture of regioisomers. The ratio of N1 to N2 products is influenced by several factors:
-
Steric Effects: Bulky substituents at the C7 position can sterically hinder attack at the N1 position, favoring N2 alkylation.[7][18][19]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the electron density at each nitrogen, affecting the reaction outcome.[18]
-
Reaction Conditions: The choice of solvent, base, and counter-ion can dramatically alter the N1/N2 ratio.[18][20] For example, using NaH in THF often favors N1 alkylation for many indazoles, but substituents at C7 can override this preference.[7][19]
-
Caption: Key reaction pathways for 7-methyl-5-nitro-1H-indazole.
Safety and Handling
As a nitroaromatic compound, 7-methyl-5-nitro-1H-indazole requires careful handling to minimize risk.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[21][22]
-
Toxicity: Nitroaromatic compounds are generally considered toxic and potentially mutagenic or carcinogenic.[23][24] Avoid inhalation of dust and prevent skin and eye contact.[22]
-
Reactivity Hazards: While generally stable, nitroaromatic compounds can be energetic and may react violently with strong oxidizing or reducing agents, or under conditions of high heat and pressure.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources. Keep the container tightly sealed.[21]
Conclusion
7-methyl-5-nitro-1H-indazole is a compound of considerable strategic importance in modern synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an invaluable intermediate. A thorough understanding of its synthesis, the nuanced reactivity of its nitro group, and the factors governing the regioselectivity of its N-alkylation are paramount for its effective use. This guide provides the foundational knowledge required by researchers to confidently and safely leverage the chemical properties of this versatile building block in the pursuit of novel therapeutic agents.
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